molecular formula C8H14N4 B13533877 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine

1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine

Cat. No.: B13533877
M. Wt: 166.22 g/mol
InChI Key: OZGDJZDEKVBKFB-UHFFFAOYSA-N
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Description

1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine is a heterocyclic compound that features a cyclopropane ring attached to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be anhydrous toluene or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring or cyclopropane ring.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride
  • Methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C8H14N4/c1-2-12-7(10-6-11-12)5-8(9)3-4-8/h6H,2-5,9H2,1H3

InChI Key

OZGDJZDEKVBKFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC2(CC2)N

Origin of Product

United States

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